1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)-

Medicinal Chemistry Neuroscience Chemical Biology

1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- (CAS 651314-20-4) is a heterocyclic compound belonging to the class of 7a-substituted hexahydro-1H-pyrrolizines, a chemotype disclosed in US patent US5733912A for modulating chemical synaptic transmission. The molecule features a saturated pyrrolizine bicycle with a 1H-pyrazol-3-ylethynyl substituent at the bridgehead 7a-position, resulting in a molecular weight of approximately 218.25 g/mol.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 651314-20-4
Cat. No. B12601899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)-
CAS651314-20-4
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CC2(CCCN2C1)C#CC3=CC=NN3
InChIInChI=1S/C12H15N3/c1-5-12(6-2-10-15(12)9-1)7-3-11-4-8-13-14-11/h4,8H,1-2,5-6,9-10H2,(H,13,14)
InChIKeyZBPVLHDZXGFNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- (CAS 651314-20-4) - Compound Identity and Core Scaffold for Neurological Research and Chemical Procurement


1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- (CAS 651314-20-4) is a heterocyclic compound belonging to the class of 7a-substituted hexahydro-1H-pyrrolizines, a chemotype disclosed in US patent US5733912A [1] for modulating chemical synaptic transmission. The molecule features a saturated pyrrolizine bicycle with a 1H-pyrazol-3-ylethynyl substituent at the bridgehead 7a-position, resulting in a molecular weight of approximately 218.25 g/mol . The ethynyl spacer between the pyrazole ring and the pyrrolizine core provides a rigid, π-conjugated linkage that distinguishes this compound from directly attached heterocyclic analogs .

Why Generic Substitution of 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- with Other 7a-Substituted Pyrrolizines Carries Scientific Risk


Within the 7a-substituted hexahydro-1H-pyrrolizine class, the nature, regiochemistry, and linkage of the heterocyclic appendage critically determine biological activity and pharmacological profile. The patent US5733912A [1] explicitly differentiates therapeutic utility based on the specific heterocycle 'A' attached at the 7a-position. Substituting the 1H-pyrazol-3-ylethynyl group with, for instance, a directly attached pyridinyl, quinolinyl, or even a 1,2,4-oxadiazolylethynyl analog (CAS 651314-11-3) [2] can alter the electronic character, conformational flexibility, and hydrogen-bonding capacity of the molecule, potentially leading to loss of target engagement, altered CNS penetration, or divergent pharmacological activity [1].

Product-Specific Quantitative Evidence Guide for 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- (CAS 651314-20-4)


Structural Differentiation from the Parent Ethynyl Scaffold

The target compound (MW ~218.25 g/mol) extends the basic 7a-ethynylhexahydro-1H-pyrrolizine scaffold (CAS 188057-30-9, MW 135.21 g/mol) [1] by appending a 1H-pyrazole ring via the ethynyl spacer. This structural elaboration increases molecular complexity, introduces additional hydrogen-bond donor/acceptor functionality (pyrazole N-H and N), and expands the topological polar surface area relative to the parent ethynyl compound [1].

Medicinal Chemistry Neuroscience Chemical Biology

Class-Level Claimed Therapeutic Utility in Synaptic Transmission Modulation

US Patent 5,733,912 [1] claims that 7a-heterocycle-substituted hexahydro-1H-pyrrolizines, including those bearing pyrazole moieties, are useful for controlling chemical synaptic transmission. The patent states that such compounds can treat disorders associated with synaptic dysfunction, including dementia, pain, and attention-deficit disorder. While no quantitative IC50, Ki, or in vivo efficacy data for the specific compound CAS 651314-20-4 are publicly available, the patent classifies pyrazolyl-substituted analogs as active within the genus [1].

Neuropharmacology Synaptic Transmission CNS Disorders

Differentiation from 1,2,4-Oxadiazolylethynyl Analog via Heterocycle Identity

A closely related analog, 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- (CAS 651314-11-3) [1], replaces the pyrazole ring with a 1,2,4-oxadiazole ring while retaining the same ethynyl linkage to the pyrrolizine core. Pyrazole and 1,2,4-oxadiazole differ significantly in electronic character, lipophilicity, and hydrogen-bonding capability: pyrazole is a π-excessive heterocycle with both H-bond donor and acceptor properties, whereas 1,2,4-oxadiazole is π-deficient and lacks an H-bond donor. These differences can lead to divergent target binding, metabolic stability, and pharmacokinetic profiles.

Medicinal Chemistry Structure-Activity Relationships Chemical Probes

Best Research and Industrial Application Scenarios for 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- (CAS 651314-20-4)


CNS Drug Discovery: Lead Optimization for Synaptic Transmission Disorders

Based on the patent class-level claims [1], this compound is best utilized as a starting point or reference molecule in medicinal chemistry campaigns targeting synaptic transmission dysfunction, including Alzheimer's disease, Parkinsonism, and attention-deficit disorder. The pyrazolylethynyl substitution provides a specific vector for exploring structure-activity relationships within the 7a-substituted pyrrolizine series.

Chemical Probe Development for Neuroscience Target Deconvolution

The distinct structural features of the pyrazolylethynyl group relative to other heterocyclic analogs make this compound a candidate for chemical probe development, where differential engagement of neurotransmitter receptors or ion channels is to be interrogated [1].

Comparative SAR Studies Against Oxadiazole and Triazole Congeners

As a member of a series of ethynyl-linked heterocyclic pyrrolizines, this compound is well-suited for head-to-head comparisons with analogs such as CAS 651314-11-3 (1,2,4-oxadiazole) and CAS 651314-24-8 (1,2,3-triazole vinyl analog) to establish the impact of heterocycle identity on pharmacological and pharmacokinetic parameters [2].

Reference Standard for Analytical Method Development in Pyrrolizine Chemistry

Given the growing interest in pyrrolizine scaffolds in medicinal chemistry, this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods tailored to 7a-substituted hexahydro-1H-pyrrolizines, with its distinct UV chromophore (pyrazole-ethynyl) facilitating detection.

Quote Request

Request a Quote for 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.